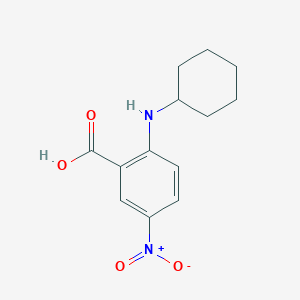

2-(Cyclohexylamino)-5-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

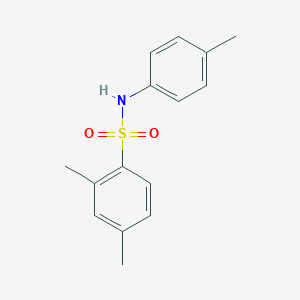

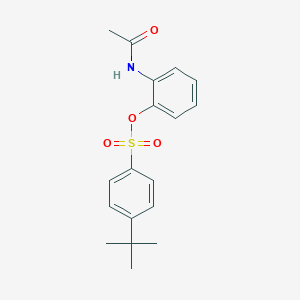

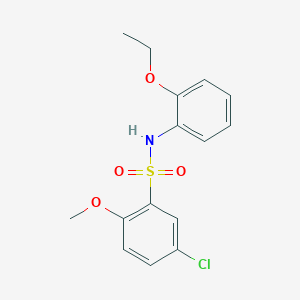

2-(Cyclohexylamino)-5-nitrobenzoic acid is an organic compound . It belongs to the class of organic compounds known as aminobenzoic acids, which are benzoic acids containing an amine group attached to the benzene moiety . Its structure contains a hydrophilic taurine (2-aminoethanesulfonic acid) moiety and a hydrophobic cyclohexyl group .

Synthesis Analysis

Cyclohexylamine, a component of 2-(Cyclohexylamino)-5-nitrobenzoic acid, can be produced by two routes. The main one is the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It can also be prepared by alkylation of ammonia using cyclohexanol .Molecular Structure Analysis

The molecular formula of 2-(Cyclohexylamino)-5-nitrobenzoic acid is C13H17NO2 . It has an average mass of 219.280 Da and a mono-isotopic mass of 219.125931 Da .Chemical Reactions Analysis

Cyclohexylamine, a component of 2-(Cyclohexylamino)-5-nitrobenzoic acid, is used as an intermediate in the synthesis of other organic compounds . It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization .Physical And Chemical Properties Analysis

Amino acids, which 2-(Cyclohexylamino)-5-nitrobenzoic acid is a type of, are typically colorless, crystalline substances . They have high melting points (200-300°C) due to ionic properties .Scientific Research Applications

Biological Buffering Agent

2-(Cyclohexylamino)-5-nitrobenzoic acid can serve as a buffering agent in biological and biochemical research. Buffers are crucial for maintaining the pH of solutions in biological systems, which is essential for the proper functioning of enzymes and other biomolecules. The compound’s structure suggests it could be useful in maintaining pH stability in a specific range, which is vital for experiments involving enzymatic reactions and protein folding processes .

Enzymology Studies

In enzymology, researchers often require specific pH conditions to study enzyme kinetics and mechanisms. 2-(Cyclohexylamino)-5-nitrobenzoic acid could be used to create an optimal environment for such studies, ensuring that enzymes retain their activity and stability throughout the experiment .

Medicinal Chemistry

In medicinal chemistry, the cyclohexylamine moiety of the compound could be explored for its potential pharmacological properties. Cyclohexylamine derivatives are known to exhibit various biological activities, and thus, this compound could serve as a starting point for the development of new therapeutic agents .

Mechanism of Action

Target of Action

The primary target of 2-(Cyclohexylamino)-5-nitrobenzoic acid is the Serine/threonine-protein kinase Chk1 in humans . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target. For instance, 2-(Cyclohexylamino)-5-nitrobenzoic acid is used as a buffer in specific biological processes, indicating that its efficacy and stability could be influenced by pH . .

Safety and Hazards

properties

IUPAC Name |

2-(cyclohexylamino)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(17)11-8-10(15(18)19)6-7-12(11)14-9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBFWXYFXWPTQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)

![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)